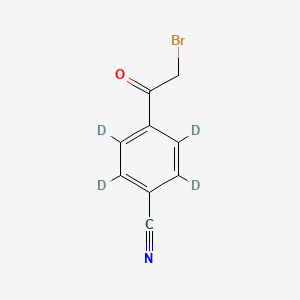

4-(2-Bromoacetyl)benzonitrile-d4

Vue d'ensemble

Description

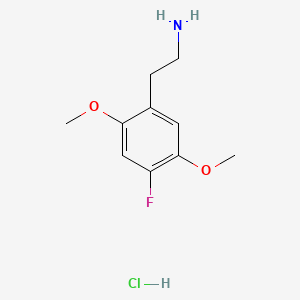

“4-(2-Bromoacetyl)benzonitrile-d4” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 . This compound is used for research and development purposes . It is known for its irreversible inhibitory activity of Glycogen synthase kinase 3 (GSK-3), and phenylhalomethylketones can be used in the study of novel GSK-3 inhibitors .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions . The reaction requires Amberlyst15 ion exchange resin as a catalyst .

Physical And Chemical Properties Analysis

“this compound” is an off-white to light yellow crystalline powder . It has a melting point of 92-96 °C and a predicted boiling point of 342.4±22.0 °C . The predicted density is 1.56±0.1 g/cm3 . It is soluble in methanol .

Applications De Recherche Scientifique

Synthesis and Structure Elucidation

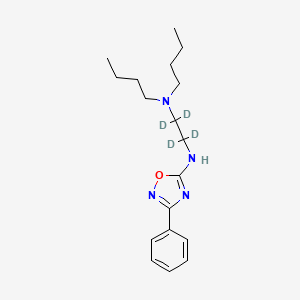

The compound 4-(2-Bromoacetyl)benzonitrile-d4 is utilized in the synthesis of complex ligands and their metal complexes. In one study, it reacts with 2-benzoylpyridine thiosemicarbazone to produce a tridentate NNN ligand, which further constructs an octahedral complex with cobalt(II) perchlorate salt. This complex demonstrates potential anticancer activity against U937 human monocytic cells (Bera et al., 2021).

Preparation of Labelled Compounds

This compound is used in the synthesis of carbon-14 and carbon-13 labeled compounds. This includes the preparation of radiolabeled versions of pharmaceuticals for research purposes, such as ravuconazole, a drug investigated for antifungal applications (Ekhato & Rinehart, 2011).

Electrophysiological Research

This compound also finds applications in studying electrophysiological properties of various substances. For instance, research on novel macrocycles synthesized from 4′-(α-bromoacetyl)benzo-15-crown-5 and other compounds examines the effects of alkali metal cations through changes in visible spectra (Koçak et al., 2000).

Charge-Transfer Dynamics

Another area of research is in the field of photoinduced charge-transfer compounds, where variants of benzonitrile are used to study ultrafast intramolecular charge transfer processes. This is crucial in understanding complex electronic states and molecular dynamics in compounds (Rhinehart et al., 2012).

Vibrational Spectra Analysis

This compound is also relevant in the analysis of vibrational spectra of organic compounds. Studies involve evaluating fundamental vibrational frequencies and intensities, aiding in the interpretation of infrared and Raman spectra of related compounds (Krishnakumar et al., 2009).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mécanisme D'action

Target of Action

The primary target of 4-(2-Bromoacetyl)benzonitrile-d4 is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

This compound interacts with GSK-3 in an irreversible manner . It binds to the active site of the enzyme, leading to the inhibition of its activity . This interaction results in the modulation of the downstream processes regulated by GSK-3 .

Biochemical Pathways

The inhibition of GSK-3 by this compound affects various biochemical pathways. One of the key pathways influenced is the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation . By inhibiting GSK-3, the compound prevents the degradation of β-catenin, a crucial component of the Wnt pathway, thereby activating the pathway .

Result of Action

The inhibition of GSK-3 by this compound leads to the activation of the Wnt signaling pathway . This activation can result in increased cell proliferation and differentiation, influencing various cellular processes .

Analyse Biochimique

Biochemical Properties

4-(2-Bromoacetyl)benzonitrile-d4 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly known for its involvement in the synthesis of STA-5312, a potent microtubule inhibitor . The compound interacts with microtubules, inhibiting their polymerization and thus affecting cell division. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with microtubules and other biomolecules. The compound binds to the tubulin subunits of microtubules, preventing their polymerization and leading to the destabilization of the microtubule network . This inhibition of microtubule dynamics results in cell cycle arrest and apoptosis. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification of protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but should be protected from light to prevent degradation . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell division and induction of apoptosis in in vitro and in vivo models.

Propriétés

IUPAC Name |

4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)

![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)